molecular formula C11H6IN3O B14915083 3-(3-Iodophenoxy)pyrazine-2-carbonitrile

3-(3-Iodophenoxy)pyrazine-2-carbonitrile

Cat. No.: B14915083
M. Wt: 323.09 g/mol
InChI Key: LDLFIOLVMALFST-UHFFFAOYSA-N
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Description

3-(3-Iodophenoxy)pyrazine-2-carbonitrile is a chemical compound with the molecular formula C11H6IN3O It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound, and features an iodophenoxy group attached to the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Iodophenoxy)pyrazine-2-carbonitrile typically involves the reaction of 3-iodophenol with pyrazine-2-carbonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-Iodophenoxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The iodophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyrazine derivatives.

Scientific Research Applications

3-(3-Iodophenoxy)pyrazine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Iodophenoxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Cyanopyrazine: Another pyrazine derivative with a nitrile group.

    3-Iodophenol: A precursor used in the synthesis of 3-(3-Iodophenoxy)pyrazine-2-carbonitrile.

    Pyrazine-2-carbonitrile: The core structure of the compound.

Uniqueness

This compound is unique due to the presence of both the iodophenoxy and pyrazine-2-carbonitrile moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H6IN3O

Molecular Weight

323.09 g/mol

IUPAC Name

3-(3-iodophenoxy)pyrazine-2-carbonitrile

InChI

InChI=1S/C11H6IN3O/c12-8-2-1-3-9(6-8)16-11-10(7-13)14-4-5-15-11/h1-6H

InChI Key

LDLFIOLVMALFST-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)OC2=NC=CN=C2C#N

Origin of Product

United States

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